![molecular formula C22H16N4O4 B3314133 6-(3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-11H-pyrido[2,1-b]quinazolin-11-one CAS No. 950265-48-2](/img/structure/B3314133.png)
6-(3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-11H-pyrido[2,1-b]quinazolin-11-one
Overview
Description
Quinazolinones are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . They are the building blocks of more than 150 naturally occurring alkaloids isolated from different plants, microorganisms, and animals . Quinazolinones and their derivatives have been known for diverse pharmacological activities such as anti-HIV, muscle relaxant, neuroleptic, hypnotic, antihistaminic, analgesic, anti-inflammatory, anticonvulsant, antifertility, latent leishmanicidal, anticancer, and antihypertensive .
Synthesis Analysis
Quinazolinones can be synthesized through multicomponent reactions (MCRs), which have emerged as a powerful synthetic tool in organic synthesis due to their advantages over the conventional multi-step synthesis . MCRs are eco-friendly, highly atom economic, and they avoid costly purification processes and protection–deprotection steps with minimum synthetic effort and time .Molecular Structure Analysis
The molecules of quinazolinones are in 1H-tautomeric form . N (1)-H…N (11) hydrogen bonds join molecules of the free base into dimers, which enable tautomeric rearrangement .Chemical Reactions Analysis
Quinazolinones and their derivatives can undergo various chemical reactions. For instance, substituted quinazolinones derivatives were tested for their antimicrobial activity against Gram-negative bacteria and Gram-positive bacteria .Physical And Chemical Properties Analysis
Quinazolinones are stable and their lipophilicity helps them in penetration through the blood–brain barrier which makes them suitable for targeting different central nervous system diseases .Mechanism of Action
Future Directions
properties
IUPAC Name |
6-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrido[2,1-b]quinazolin-11-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4/c1-28-17-11-5-8-14(18(17)29-2)19-24-21(30-25-19)15-9-6-12-26-20(15)23-16-10-4-3-7-13(16)22(26)27/h3-12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIUXDCDCADINP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)C3=CC=CN4C3=NC5=CC=CC=C5C4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-11H-pyrido[2,1-b]quinazolin-11-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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